molecular formula C22H23N3O3S B2403837 N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894013-20-8

N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2403837
CAS RN: 894013-20-8
M. Wt: 409.5
InChI Key: RFKHNWXWKIAZAM-UHFFFAOYSA-N
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Description

“N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide” is an organic compound containing a methoxyphenyl group, a thiazole ring, and an oxalamide group. The methoxyphenyl group consists of a phenol group with a methoxy (OCH3) substituent. The thiazole ring is a type of heterocyclic ring that contains both sulfur and nitrogen atoms. The oxalamide group is a type of amide group derived from oxalic acid.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the methoxyphenyl group, and the oxalamide group would all contribute to its overall structure. The thiazole ring, being a heterocycle, may contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the oxalamide group might undergo hydrolysis under certain conditions, and the thiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar oxalamide group might increase its solubility in polar solvents, while the aromatic thiazole and phenyl rings might increase its stability .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Thiazoles: The compound involves the synthesis of thiazoles, which have shown antimicrobial activities. This includes reacting 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to form derivatives with potential antimicrobial properties (Wardkhan et al., 2008).
  • Anti-Proliferative Screening: New series of thiazole compounds, synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have been tested for their anticancer activity against breast cancer cells (Sonar et al., 2020).

Antitumor and Anti-Inflammatory Potential

  • Anti-Tumor Agents: Synthesized bis-pyrazolyl-thiazoles incorporating thiophene moieties demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
  • Celecoxib Derivatives for Multiple Therapeutic Purposes: Novel celecoxib derivatives, including thiazolyl compounds, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Pharmacological Applications

  • Central Nervous System Penetrability: A thiazole compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, showed high potency as a serotonin-3 receptor antagonist and effective penetration of the blood-brain barrier (Rosen et al., 1990).

Miscellaneous Applications

  • Antibacterial Screening: Novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and screened for their antibacterial activities, demonstrating potential in this field (Landage et al., 2019).
  • Photostability Studies: Research into the photostability of thiazole-based compounds, such as KBT-3022, in aqueous solutions containing acetonitrile, provided insights into their stability under various light conditions (Hanamori et al., 1992).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve exploring its potential applications, for example in medicine or as a building block in organic synthesis .

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-7-9-16(10-8-14)22-24-15(2)19(29-22)11-12-23-20(26)21(27)25-17-5-4-6-18(13-17)28-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKHNWXWKIAZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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